3-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxymethyl]-2-phenylpropan-1-ol
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Overview
Description
Preparation Methods
The synthesis of OSM-S-639 involves several steps, starting with the construction of the thienopyrimidine scaffold. This is followed by the halogenation of the aminothienopyrimidine scaffold and the generation of the boronate ester . The synthetic route typically involves:
Thiophene Starting Material Synthesis: The thiophene ring is synthesized using standard organic synthesis techniques.
Halogenation: The aminothienopyrimidine scaffold is halogenated to introduce reactive sites for further functionalization.
Boronate Ester Generation: The halogenated scaffold is then converted into a boronate ester, which can be used for subsequent coupling reactions.
Industrial production methods for OSM-S-639 would likely involve scaling up these synthetic steps while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
OSM-S-639 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the thienopyrimidine scaffold.
Substitution: The halogenated scaffold allows for substitution reactions, where different functional groups can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
OSM-S-639 has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing other aminothienopyrimidine derivatives.
Biology: It is studied for its potential to inhibit specific enzymes in biological systems.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of OSM-S-639 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the malaria parasite. OSM-S-639 acts as a pro-inhibitor, forming a covalent adduct with the enzyme and blocking its activity. This leads to the inhibition of protein translation and activation of the amino acid starvation response in the parasite .
Comparison with Similar Compounds
OSM-S-639 is similar to other compounds in the aminothienopyrimidine series, such as OSM-S-106. it has unique structural features that contribute to its specific activity against Plasmodium falciparum. Similar compounds include:
OSM-S-106: Another aminothienopyrimidine derivative with antimalarial activity.
TCMDC-132385: A related compound with a different substitution pattern on the thienopyrimidine scaffold.
The uniqueness of OSM-S-639 lies in its specific inhibition of Plasmodium falciparum asparagine tRNA synthetase, which makes it a promising candidate for further development as an antimalarial drug.
Properties
Molecular Formula |
C34H26F4N8O5 |
---|---|
Molecular Weight |
702.6 g/mol |
IUPAC Name |
3-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxymethyl]-2-phenylpropan-1-ol |
InChI |
InChI=1S/C34H26F4N8O5/c35-32(36)50-24-10-6-21(7-11-24)30-43-41-26-14-39-16-28(45(26)30)48-19-34(18-47,23-4-2-1-3-5-23)20-49-29-17-40-15-27-42-44-31(46(27)29)22-8-12-25(13-9-22)51-33(37)38/h1-17,32-33,47H,18-20H2 |
InChI Key |
SBKLVTZSIUTYAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)(COC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F)COC5=CN=CC6=NN=C(N56)C7=CC=C(C=C7)OC(F)F |
Origin of Product |
United States |
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